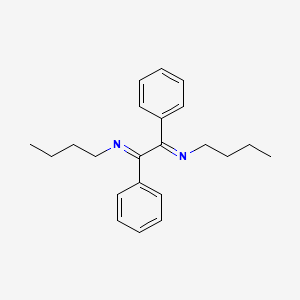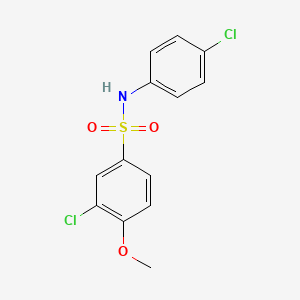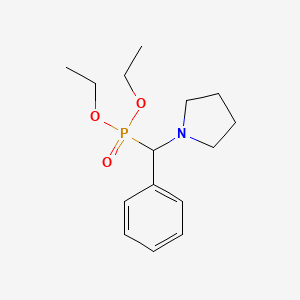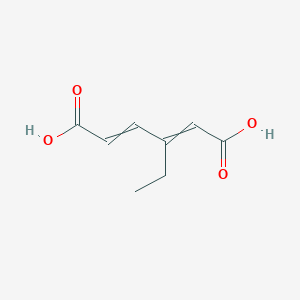
3-Ethylhexa-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a Heck-decarboxylate coupling procedure to form the desired compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to promote the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-Ethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The carboxylic acid groups can undergo substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3-Ethylhexa-2,4-dienedioic acid has several scientific research applications:
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The compound’s double bonds and carboxylic acid groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienoic acid:
2,4-Hexadienoic acid, ethyl ester: This compound is an ester derivative of 2,4-hexadienoic acid.
Uniqueness
3-Ethylhexa-2,4-dienedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.
Properties
CAS No. |
648883-64-1 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-ethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-2-6(5-8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
HGPINVBEQXQJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



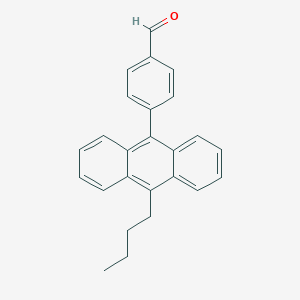
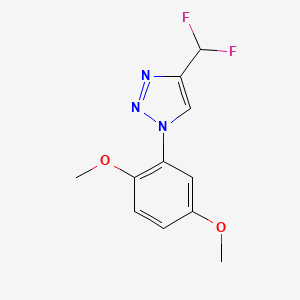
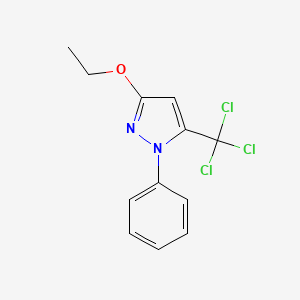
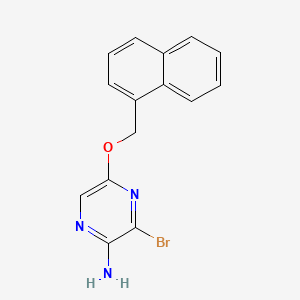
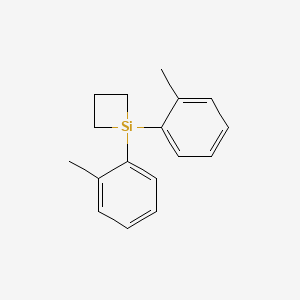
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
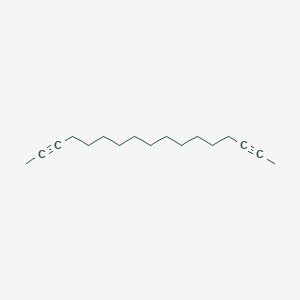
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
